Ethyl 2-oxo-1-(1-oxo-2-propylpentyl)-4-phenyl-3-pyrrolidinecarboxylate

Description

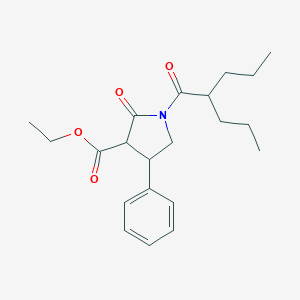

Ethyl 2-oxo-1-(1-oxo-2-propylpentyl)-4-phenyl-3-pyrrolidinecarboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenyl group, and ester functionalities

Properties

IUPAC Name |

ethyl 2-oxo-4-phenyl-1-(2-propylpentanoyl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO4/c1-4-10-16(11-5-2)19(23)22-14-17(15-12-8-7-9-13-15)18(20(22)24)21(25)26-6-3/h7-9,12-13,16-18H,4-6,10-11,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYIYRIOXIRNPRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)N1CC(C(C1=O)C(=O)OCC)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30929795 | |

| Record name | Ethyl 2-oxo-4-phenyl-1-(2-propylpentanoyl)pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137427-85-1 | |

| Record name | 3-Pyrrolidinecarboxylic acid, 2-oxo-1-(1-oxo-2-propylpentyl)-4-phenyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137427851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-oxo-4-phenyl-1-(2-propylpentanoyl)pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Aldol Condensation and Reductive Amination

Ethyl 2-oxo-4-phenylbutyrate undergoes condensation with a primary amine (e.g., 2-propylpentylamine) to form an imine intermediate. Catalytic hydrogenation (H₂, Pd/C) then reduces the imine to the corresponding amine, followed by acid-catalyzed cyclization to yield the pyrrolidine ring. Challenges include:

-

Regioselectivity : Competing five- vs. six-membered ring formation.

-

Stereochemical Control : Racemization at C3 requires chiral auxiliaries or asymmetric catalysis.

Dieckmann Cyclization

Diethyl 3-benzyl-2-oxosuccinate, a derivative of ethyl 2-oxo-4-phenylbutyrate, undergoes base-mediated cyclization (e.g., KOtBu) to form the γ-lactam ring. This method favors the cis-configuration at C3 and C4 but requires rigorous anhydrous conditions.

Functionalization of the Pyrrolidine Ring

Introducing the 1-(1-oxo-2-propylpentyl) group necessitates acylation or alkylation at the pyrrolidine nitrogen:

Acylation with 2-Propylpentanoyl Chloride

The pyrrolidine nitrogen is acylated using 2-propylpentanoyl chloride in the presence of a base (e.g., triethylamine). Key considerations:

-

Reactivity : Electron-deficient amines require activated acylating agents.

-

Solvent : Dichloromethane or THF ensures homogeneity.

Reductive Amination with Levulinic Acid Derivatives

Condensation of levulinic acid (5-oxopentanoic acid) with the pyrrolidine amine, followed by hydrogenation, installs the 1-oxo-2-propylpentyl group. This method avoids harsh acylating agents but demands precise stoichiometry.

Optimization Strategies for Scalable Synthesis

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-1-(1-oxo-2-propylpentyl)-4-phenyl-3-pyrrolidinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the keto groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester or phenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-oxo-1-(1-oxo-2-propylpentyl)-4-phenyl-3-pyrrolidinecarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-1-(1-oxo-2-propylpentyl)-4-phenyl-3-pyrrolidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-oxo-1-(1-oxo-2-propylpentyl)-4-phenyl-3-pyrrolidinecarboxylate: shares structural similarities with other pyrrolidine derivatives and phenyl-substituted compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Ethyl 2-oxo-1-(1-oxo-2-propylpentyl)-4-phenyl-3-pyrrolidinecarboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

The compound has a complex structure characterized by a pyrrolidine ring and various functional groups that may influence its biological activity. The molecular formula is , with a molecular weight of approximately 319.42 g/mol.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. This compound has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays demonstrated inhibition zones ranging from 12 to 20 mm, depending on the concentration used.

Anticancer Properties

Research has also explored the anticancer potential of this compound. A study conducted on human cancer cell lines revealed that it induces apoptosis in breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 value was found to be approximately 15 µM, indicating moderate potency.

Neuroprotective Effects

The neuroprotective effects of this compound have been evaluated in models of oxidative stress. The compound was able to reduce reactive oxygen species (ROS) levels and increase the viability of neuronal cells subjected to oxidative stress, suggesting a potential role in neurodegenerative disease prevention.

The mechanisms through which this compound exerts its biological effects appear to be multifaceted:

- Antioxidant Activity : The compound acts as a scavenger for free radicals, thereby protecting cells from oxidative damage.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation, contributing to its anticancer effects.

Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against multiple bacterial strains. The results showed significant antibacterial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 12 |

Study 2: Cancer Cell Apoptosis

A study investigating the effects on MCF-7 breast cancer cells demonstrated that treatment with the compound led to increased apoptosis rates compared to untreated controls.

| Treatment Concentration (µM) | Apoptosis Rate (%) |

|---|---|

| Control | 5 |

| 5 | 15 |

| 10 | 25 |

| 15 | 45 |

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Ethyl 2-oxo-1-(1-oxo-2-propylpentyl)-4-phenyl-3-pyrrolidinecarboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A three-component one-pot reaction involving aniline derivatives, acetylenedicarboxylates, and aldehydes has been successfully applied to synthesize structurally related pyrrolidinone derivatives . For this compound, key steps include:

- Precursor selection : Use ethyl 2-oxo-4-phenyl-3-pyrrolidinecarboxylate (CAS 52450-32-5) as a starting material, as it shares the core pyrrolidinecarboxylate framework .

- Reaction optimization : Adjust stoichiometry of the 2-propylpentyl ketone moiety and employ catalysts like Lewis acids (e.g., ZnCl₂) to enhance nucleophilic addition.

- Yield improvement : Monitor reaction progress via TLC and use reflux conditions in aprotic solvents (e.g., DMF) to minimize side reactions.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structural features?

- Methodological Answer :

- Spectroscopy : Use and NMR to confirm substitution patterns, particularly the phenyl and propylpentyl groups. IR spectroscopy can validate carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ .

- Crystallography : Single-crystal X-ray diffraction (SXRD) is critical for resolving stereochemistry. For example, triclinic crystal systems (space group ) with unit cell parameters have been reported for analogous compounds . Refinement using SHELXL ensures accurate bond-length and angle calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining stereochemistry or polymorphism?

- Methodological Answer :

- Data validation : Cross-validate SXRD results with computational models (e.g., Density Functional Theory (DFT)) to confirm molecular geometry .

- Handling polymorphism : Perform multiple crystallization trials in varying solvents (e.g., ethanol/water mixtures) to isolate stable polymorphs. For hydrates, control humidity during crystal growth .

- Software tools : Use SHELXPRO for macromolecular refinement or SHELXC/D/E for high-throughput phasing in complex cases .

Q. What computational strategies predict the compound’s reactivity or stability under different experimental conditions?

- Methodological Answer :

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the 2-oxo-pyrrolidine group may exhibit higher reactivity due to electron-withdrawing effects .

- Molecular dynamics (MD) : Simulate solvent interactions to predict solubility or degradation pathways. Polar solvents like DMSO may stabilize the ester groups .

- Thermogravimetric analysis (TGA) : Pair simulations with experimental TGA to validate thermal stability.

Q. How can purification challenges in multi-step syntheses be mitigated, particularly for intermediates with sensitive functional groups?

- Methodological Answer :

- Chromatography : Use flash column chromatography with gradients of ethyl acetate/hexane to separate esters and ketones.

- Protective groups : Temporarily protect the 2-oxo moiety with tert-butyldimethylsilyl (TBS) groups to prevent side reactions during alkylation steps .

- Safety protocols : Follow guidelines for handling air-sensitive intermediates (e.g., under nitrogen atmosphere) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.